molecular formula C28H23N7O2 B10811365 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B10811365
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: CAUSQKMXMCXNEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C28H23N7O2 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure

The molecular formula for this compound is C22H22N6O2C_{22}H_{22}N_{6}O_{2}, with a molecular weight of approximately 398.45 g/mol. The structure includes a pyrroloquinoxaline moiety, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, compounds structurally similar to the target molecule have shown promising results against various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation effectively .

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer12.5
Compound BLung Cancer10.0
Target CompoundVariousTBD

Antidiabetic Activity

The compound has also been evaluated for its antihyperglycemic effects. In vivo studies demonstrated that it could lower blood glucose levels significantly in diabetic rat models. The mechanism appears to involve the inhibition of α-glucosidase and β-glucosidase enzymes, which are crucial in carbohydrate metabolism .

Anti-inflammatory Properties

In addition to its anticancer and antidiabetic activities, the compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in various in vitro models, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the pyrazole and quinoxaline rings can enhance biological activity. For instance:

  • Substitution at specific positions on the phenyl rings has been correlated with increased potency against cancer cell lines.
  • The presence of electron-withdrawing groups appears to improve the inhibitory activity against glucosidases.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of pyrroloquinoxaline derivatives found that those with a dimethyl substitution pattern showed enhanced cytotoxicity against MCF-7 (breast cancer) cells compared to their mono-substituted counterparts .
  • Case Study on Antidiabetic Effects : In a controlled experiment with diabetic rats, administration of the target compound resulted in a significant reduction in fasting blood glucose levels over a four-week period compared to control groups receiving standard treatments like metformin .

Eigenschaften

Molekularformel

C28H23N7O2

Molekulargewicht

489.5 g/mol

IUPAC-Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C28H23N7O2/c1-17-23(28(37)35(33(17)2)19-13-7-4-8-14-19)32-27(36)22-24-26(31-21-16-10-9-15-20(21)30-24)34(25(22)29)18-11-5-3-6-12-18/h3-16H,29H2,1-2H3,(H,32,36)

InChI-Schlüssel

CAUSQKMXMCXNEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.